molecular formula C14H18N2O3S B2707951 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1396801-14-1

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2707951
CAS No.: 1396801-14-1
M. Wt: 294.37
InChI Key: KPJCZNNEHFOZIT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyethyl group linked to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the pyrrole ring.

    Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl-pyrrole intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used to study the interactions between sulfonamide groups and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzyme active sites or receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Tolbutamide: A sulfonylurea used in the treatment of type 2 diabetes.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide is unique due to its combination of a hydroxyethyl-pyrrole moiety with a sulfonamide group, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-11-5-3-6-12(9-11)20(18,19)15-10-14(17)13-7-4-8-16(13)2/h3-9,14-15,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJCZNNEHFOZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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